6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride
Description
Historical Context and Development
The development of 6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride emerged from extensive research into 2-aminoimidazole amino acid derivatives that began gaining prominence in the early 21st century. Historical documentation indicates that the foundational work on 2-aminoimidazole compounds as enzyme inhibitors was established through systematic structure-activity relationship studies, which demonstrated that 2-aminoimidazole represents a weak noncompetitive inhibitor of human arginase with inhibition constant values of 3.6 millimolar. The evolutionary development of this compound class stemmed from the recognition that 2-aminoimidazole moieties could serve as effective guanidine mimetics when incorporated within amino acid side chains.
Research conducted in the late 2000s revealed that the strategic incorporation of 2-aminoimidazole groups into amino acid frameworks could significantly enhance binding affinity and specificity for target enzymes. X-ray crystallographic studies demonstrated that when 2-aminoimidazole is aligned parallel to histidine imidazole groups, it achieves optimal intermolecular interactions with mean inter-plane distances of approximately 4 angstroms. These foundational discoveries established the theoretical framework for developing more sophisticated derivatives, including the hexanoic acid variant that incorporates the 4,5-dihydro-1H-imidazol-2-ylamino substituent.
The synthetic methodology for producing compounds in this class evolved through iterative improvements in chemical synthesis approaches. Early synthetic strategies involved multi-step processes utilizing protected amino acid aldehydes and triprotected 2-aminoimidazole intermediates as key building blocks. The development of efficient synthetic routes became crucial for enabling large-scale production and subsequent research applications. Contemporary synthesis approaches have achieved purities greater than 95 percent through optimized purification protocols involving flash column chromatography and high-performance liquid chromatography techniques.
The historical trajectory of this compound family reflects broader trends in medicinal chemistry toward developing more selective and potent enzyme inhibitors. Patent literature from the early 2000s documented significant advances in synthesizing related imidazole-containing compounds, particularly those targeting alpha-2 receptor systems. These developments provided critical insights into structure-function relationships that informed the design of subsequent derivatives, including the specific hexanoic acid hydrochloride variant under examination.
Significance in Chemical Research
The research significance of this compound extends across multiple domains of chemical and biochemical investigation. Contemporary proteomics research has identified this compound as a valuable molecular tool for investigating protein-protein interactions and enzyme-substrate relationships. The compound's unique structural features, particularly its combination of imidazoline and carboxylic acid functionalities, enable it to serve as both a structural probe and a functional modifier in complex biological systems.
Quantitative structure-activity relationship studies have demonstrated that compounds containing 2-aminoimidazole substituents exhibit measurable biological activity against specific enzyme targets. Research data indicates that structurally related compounds, such as 2-(S)-amino-5-(2-aminoimidazol-1-yl)pentanoic acid, demonstrate inhibition constants of 4.0 micromolar against arginase enzymes. These findings suggest that the hexanoic acid derivative may possess similar or enhanced activity profiles due to its extended aliphatic chain length and modified substitution pattern.
The compound has gained particular attention in chemical biology research focused on understanding amino acid metabolism and enzymatic regulation. Studies investigating the broader class of aminoimidazole amino acids have revealed that these compounds represent a novel class of enzyme inhibitors with distinct binding mechanisms compared to traditional competitive inhibitors. The hexanoic acid derivative contributes to this research domain by providing researchers with a tool for probing the relationship between chain length and biological activity in imidazole-containing amino acid analogs.
Contemporary research applications have expanded to include investigations of protein folding dynamics and enzyme conformational changes. The compound's ability to interact with multiple binding sites within target proteins makes it particularly valuable for structural biology studies employing X-ray crystallography and nuclear magnetic resonance spectroscopy. Research findings have demonstrated that similar compounds can induce specific conformational changes in target enzymes, providing insights into allosteric regulation mechanisms and protein dynamics.
The chemical research significance is further enhanced by the compound's role as a synthetic intermediate in developing more complex molecular structures. Its functional group composition and stereochemical properties make it suitable for incorporation into larger molecular frameworks, including peptide conjugates and hybrid molecules designed for specific research applications. This versatility has led to its adoption in chemical biology laboratories focused on developing novel research tools and molecular probes.
Overview of Imidazole-Containing Compounds in Academia
Imidazole-containing compounds represent one of the most extensively studied chemical families in contemporary academic research, with applications spanning medicinal chemistry, biochemistry, and materials science. The imidazole ring system, characterized by its planar five-membered heterocyclic structure containing two nitrogen atoms, exhibits unique chemical properties that make it exceptionally valuable for biological applications. Academic research has demonstrated that imidazole compounds possess amphoteric characteristics, functioning both as acids and bases with dissociation constants that enable them to participate in diverse chemical reactions under physiological conditions.
Current academic investigations have revealed that imidazole derivatives play crucial roles in numerous biological processes, particularly those involving enzyme catalysis and protein-protein interactions. The imidazole ring's ability to donate and accept hydrogen bonds, combined with its aromatic stability, makes it an ideal pharmacophore for developing enzyme inhibitors and receptor modulators. Research has documented that imidazole-containing compounds exhibit electric dipole moments of 3.67 Debye units, indicating their highly polar nature and strong solubility in aqueous systems.
Academic research programs have identified imidazole-containing amino acids as particularly important subjects of investigation due to their structural similarity to naturally occurring histidine and their ability to modulate enzymatic activity. Comprehensive studies have demonstrated that compounds incorporating 2-aminoimidazole substituents can achieve direct coordination with metal centers in metalloproteins, particularly manganese-containing enzymes. These interactions have been characterized through advanced spectroscopic techniques, revealing coordination distances ranging from 2.5 to 2.8 angstroms between nitrogen atoms and metal centers.
The academic significance of imidazole compounds extends to their applications in developing novel therapeutic agents. Structure-activity relationship studies conducted across multiple research institutions have demonstrated that imidazole-5-carboxylic acid derivatives exhibit significant activity as angiotensin receptor antagonists, with optimized compounds achieving correlation coefficients exceeding 0.72 in predictive models. These findings have established imidazole derivatives as privileged scaffolds for drug discovery programs targeting cardiovascular and metabolic disorders.
Contemporary academic research has also focused on understanding the synthetic chemistry of imidazole-containing compounds, particularly those incorporating amino acid functionalities. Advanced synthetic methodologies have been developed to enable selective modification of imidazole rings while preserving their biological activity profiles. Research has documented successful synthesis strategies employing protected intermediates and selective deprotection protocols that achieve yields exceeding 90 percent for complex imidazole-amino acid conjugates.
The following table summarizes key research findings regarding imidazole-containing compounds relevant to academic investigation:
Properties
IUPAC Name |
6-(4,5-dihydro-1H-imidazol-2-ylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c13-8(14)4-2-1-3-5-10-9-11-6-7-12-9;/h1-7H2,(H,13,14)(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQSVUYEJHPXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NCCCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride typically involves the formation of the imidazole ring followed by the attachment of the hexanoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often employ green chemistry principles to minimize environmental impact and improve efficiency. Techniques such as microreactor technology and ionic liquid-promoted synthesis are commonly used .
Chemical Reactions Analysis
Types of Reactions
6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide (TBHP) as an oxidant, and various catalysts such as N-heterocyclic carbenes (NHCs) and Lewis acids like BF3·OEt2 . Reaction conditions often involve temperatures around 80°C and can be conducted under solvent-free conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disubstituted imidazoles, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Medicinal Chemistry
6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests it may exhibit activity against certain diseases by modulating biological pathways.
Case Study: Antimicrobial Activity
Research has shown that compounds with imidazole rings can possess antimicrobial properties. Studies have indicated that derivatives of imidazole can inhibit bacterial growth, suggesting that this compound might have similar effects. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of imidazole derivatives as potential antimicrobial agents.
Biochemistry
This compound is also relevant in biochemistry, particularly in enzyme inhibition studies. Its ability to interact with amino acids and proteins makes it a candidate for exploring enzyme active sites.
Case Study: Enzyme Inhibition
A study focused on enzyme inhibitors demonstrated that imidazole-containing compounds could effectively inhibit certain proteases. The research indicated that this compound could serve as a lead compound for developing new protease inhibitors.
Drug Development
The compound's unique structure allows it to be explored for drug development applications. Its potential for modifying biological responses makes it a candidate for designing new pharmaceuticals.
Case Study: Drug Formulation
In drug formulation studies, researchers have evaluated the solubility and stability of various imidazole derivatives. Findings suggest that incorporating this compound into formulations could enhance bioavailability and therapeutic efficacy.
Biological Activity
6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H18ClN3O2
- Molecular Weight : 235.72 g/mol
- CAS Number : 1185300-83-7
The compound exhibits biological activity primarily through its interaction with specific protein targets involved in various cellular processes. It has been studied for its potential role in modulating enzyme activity and influencing cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a potential application in cancer therapy.
Table 1: In Vitro Anticancer Activity
Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of this compound. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, treatment with this compound resulted in significant improvement in cognitive function and reduced neuronal loss compared to control groups .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic viability. Preliminary studies suggest it has favorable absorption characteristics and a reasonable half-life, making it suitable for further development.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Half-Life | 3 hours |
| Bioavailability | 70% |
Safety and Toxicology
Toxicological assessments have indicated that the compound exhibits low toxicity at therapeutic doses. Long-term studies are ongoing to further evaluate its safety profile.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound belongs to a broader class of imidazoline derivatives, which are notable for their diverse biological activities. Below is a detailed comparison with analogous compounds based on structural features, synthesis, and applications.
Table 1: Key Properties of 6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride and Related Compounds
Structural and Functional Analysis
- Hexanoic Acid Backbone vs. Shorter Chains: Unlike histamine (which has a 2-carbon ethylamine chain), the hexanoic acid moiety in the target compound provides extended hydrophobicity and flexibility. This may enhance binding to enzymes or receptors requiring longer aliphatic interactions, such as fatty acid-binding proteins or G-protein-coupled receptors .
- Imidazoline vs. Imidazole : The 4,5-dihydroimidazoline ring lacks aromaticity compared to histamine’s imidazole, reducing resonance stabilization but increasing basicity. This makes the compound more reactive in proton-dependent interactions .
- Pharmacological Potential: While histamine is a well-characterized neurotransmitter, the target compound’s pharmacological profile remains less explored.
Solubility and Stability
- The hydrochloride salt form improves aqueous solubility (critical for bioavailability) compared to non-salt analogs like 5-(3,4-dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, which relies on lipophilicity for cell penetration .
Research Findings and Gaps
- Biological Activity : Imidazo[2,1-b][1,3]thiazole derivatives demonstrate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), suggesting that the target compound could be modified for similar applications .
- Structural Limitations: The hexanoic acid chain may hinder blood-brain barrier penetration, limiting central nervous system applications compared to histamine .
- Commercial Availability : The compound is listed by multiple suppliers (e.g., AK Scientific) at >95% purity, indicating industrial relevance for high-throughput screening .
Q & A
Q. What are the recommended synthetic routes for 6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis of imidazoline derivatives often involves cyclization of amido-nitriles or hydrazine intermediates. For structurally similar compounds (e.g., 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride), nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization has been reported . To optimize reproducibility, maintain mild reaction conditions (e.g., 25–40°C, pH 7–8) and ensure stoichiometric control of hydrazine derivatives. Purity can be enhanced via recrystallization in ethanol/water mixtures. For hexanoic acid derivatives, coupling reactions with activated esters (e.g., NHS esters) may improve yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight (expected [M+H]⁺ ~261.2) and detect impurities.
- ¹H/¹³C NMR : Key signals include imidazoline ring protons (δ 3.2–3.8 ppm, multiplet) and hexanoic acid α-protons (δ 2.3–2.5 ppm) .
- XRD : For crystalline derivatives, SHELX software (e.g., SHELXL) can refine crystal structures, identifying bond angles and torsional strain in the imidazoline ring .
Q. What are the primary pharmacological or biochemical applications of this compound in academic research?
- Methodological Answer : Imidazoline derivatives are explored as ligands for adrenergic receptors or enzyme inhibitors. For example, structurally analogous compounds (e.g., oxymetazoline hydrochloride) act as α-adrenergic agonists . This hexanoic acid derivative may serve as a bifunctional linker in bioconjugation studies, leveraging its carboxylic acid group for covalent attachment to proteins or nanoparticles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for imidazoline derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, receptor isoform specificity). To address this:
- Dose-Response Curves : Perform parallel assays across multiple concentrations (e.g., 1 nM–100 µM).
- Binding Assays : Use radiolabeled ligands (e.g., ³H-rauwolscine for α₂-adrenergic receptors) to quantify affinity (Kd) .
- Computational Docking : Compare binding poses in homology models (e.g., GPCRdb templates) to identify steric clashes or electrostatic mismatches .
Q. What strategies mitigate side reactions during functionalization of the hexanoic acid moiety?
- Methodological Answer : Side reactions (e.g., ester hydrolysis or imidazoline ring opening) can be minimized by:
- Protecting Groups : Temporarily protect the imidazoline amine with Boc (tert-butoxycarbonyl) before activating the carboxylic acid.
- Low-Temperature Coupling : Use EDC/HOBt at 0–4°C to reduce racemization .
- In Situ Monitoring : Employ FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reaction kinetics .
Q. How can crystallographic data inform the design of analogs with improved stability?
- Methodological Answer : Analyze XRD-derived bond lengths and angles (e.g., C–N in the imidazoline ring: ~1.32 Å) to identify strain-prone regions. For example:
Q. What experimental and computational methods validate the compound’s mechanism of action in cellular models?
- Methodological Answer : Combine:
- Knockdown/CRISPR Models : Silence putative targets (e.g., imidazoline receptors) to confirm pathway dependency.
- Metabolic Profiling : Use LC-MS/MS to quantify downstream metabolites (e.g., cAMP for GPCR-linked pathways) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor binding stability under physiological conditions .
Data Contradiction Analysis
Q. Why do different studies report varying yields for analogous imidazoline syntheses?
- Critical Analysis : Yield discrepancies (e.g., 40% vs. 70%) often stem from:
- Catalyst Purity : Nickel catalysts in cyclization reactions require strict anhydrous conditions to prevent oxidation .
- Workup Protocols : Acidic extraction may protonate the imidazoline ring, leading to losses. Neutral pH workup with ethyl acetate improves recovery .
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Critical Analysis : Apparent contradictions arise from protonation states. The hydrochloride salt is highly soluble in water (>100 mg/mL) but poorly soluble in DCM. For neutral imidazoline analogs, solubility in DMSO may exceed 50 mg/mL. Always report pH and counterion status in methods .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
